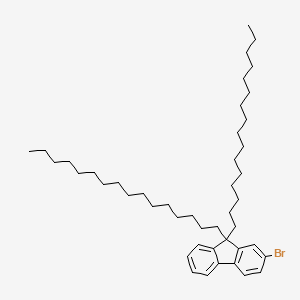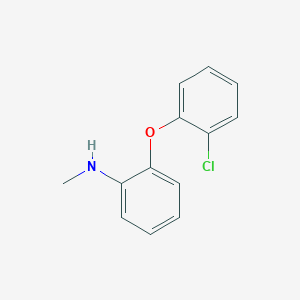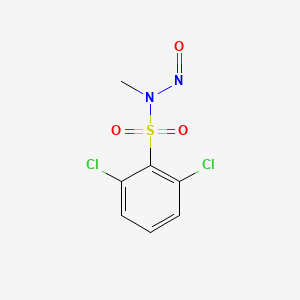
2-Bromo-9,9-dihexadecyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C41H67Br. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and two hexadecyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-dihexadecyl-9H-fluorene typically involves the bromination of 9,9-dihexadecyl-9H-fluorene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the fluorene ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
化学反应分析
Types of Reactions
2-Bromo-9,9-dihexadecyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorene core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, or thiolates. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Products include de-brominated fluorenes or modified fluorene cores.
科学研究应用
2-Bromo-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its favorable electronic properties.
作用机制
The mechanism of action of 2-Bromo-9,9-dihexadecyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the hexadecyl groups. The bromine atom acts as a reactive site for substitution reactions, while the hexadecyl groups provide steric hindrance and influence the compound’s solubility and electronic properties. The fluorene core’s conjugated system allows for electron delocalization, making it suitable for applications in organic electronics.
相似化合物的比较
Similar Compounds
- 2-Bromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2-Bromo-9,9-dimethylfluorene
Uniqueness
2-Bromo-9,9-dihexadecyl-9H-fluorene is unique due to the presence of long hexadecyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These long chains enhance the compound’s solubility in non-polar solvents and influence its packing behavior in solid-state applications, making it particularly useful in the development of organic electronic materials.
属性
CAS 编号 |
922168-01-2 |
|---|---|
分子式 |
C45H73Br |
分子量 |
694.0 g/mol |
IUPAC 名称 |
2-bromo-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C45H73Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-45(38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-34-30-29-33-41(43)42-36-35-40(46)39-44(42)45/h29-30,33-36,39H,3-28,31-32,37-38H2,1-2H3 |
InChI 键 |
RVGOFZIRUVVLRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)




![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)

